molecular formula C23H15ClFNO4S B4332935 N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B4332935
M. Wt: 455.9 g/mol
InChI Key: YVMZUWINIZAOCN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorofluorophenyl group, a hydroxyethylthio group, and a dioxo-dihydroanthracene carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the chlorofluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring.

    Attachment of the hydroxyethylthio group: This is achieved through a nucleophilic substitution reaction.

    Formation of the dioxo-dihydroanthracene core: This step involves the cyclization of an appropriate precursor.

    Coupling of the intermediates: The final step involves coupling the chlorofluorophenyl intermediate with the dioxo-dihydroanthracene core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the dioxo groups can yield hydroxyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chlorofluorophenyl group but has a different core structure.

    3-chloro-4-fluorophenylhydrazine hydrochloride: This compound also contains the chlorofluorophenyl group but differs in its functional groups and overall structure.

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and core structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(2-hydroxyethylsulfanyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO4S/c24-17-11-12(5-8-18(17)25)26-23(30)16-7-6-15-19(22(16)31-10-9-27)21(29)14-4-2-1-3-13(14)20(15)28/h1-8,11,27H,9-10H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMZUWINIZAOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

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